8-Chloronaphthalene-1-sulfonyl chloride

Catalog No.
S1936768
CAS No.
82-74-6
M.F
C10H6Cl2O2S
M. Wt
261.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloronaphthalene-1-sulfonyl chloride

CAS Number

82-74-6

Product Name

8-Chloronaphthalene-1-sulfonyl chloride

IUPAC Name

8-chloronaphthalene-1-sulfonyl chloride

Molecular Formula

C10H6Cl2O2S

Molecular Weight

261.12 g/mol

InChI

InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H

InChI Key

WORJISAOMPPPTM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl

8-Chloronaphthalene-1-sulfonyl chloride (CAS 82-74-6) is a highly specialized, bifunctional aromatic building block defined by its 1,8-peri-substitution pattern. Unlike standard mono-reactive sulfonyl chlorides, this compound features both a highly electrophilic sulfonyl chloride moiety for rapid sulfonamide/sulfonate formation and a sterically demanding chlorine atom at the 8-position that can undergo transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution [1]. This dual reactivity makes it an essential procurement target for the synthesis of environmentally sensitive fluorescent probes (such as ANS derivatives), rigid peri-fused heterocycles (sultones and sultams), and complex pharmaceutical intermediates. Furthermore, the pronounced steric repulsion between the 1- and 8-positions (the 'peri-effect') forces the sulfonyl group out of the naphthalene plane, fundamentally altering its kinetic stability and reactivity profile compared to unhindered analogs .

Research Fit

Workflow 8‑Cl handle enables C‑8 functionalization not possible with unsubstituted naphthalenesulfonyl chlorides.
Protocol Electron‑withdrawing Cl accelerates hydrolysis; strict anhydrous conditions and controlled addition are required.
Procurement Commercial purity typically 95% (HPLC); verify batch‑specific COA for high‑sensitivity applications.

Substituting 8-chloronaphthalene-1-sulfonyl chloride with the more common and less expensive 1-naphthalenesulfonyl chloride or 2-naphthalenesulfonyl chloride results in immediate synthetic failure for 1,8-disubstituted targets. The generic 1-naphthalenesulfonyl chloride completely lacks the halogen leaving group at the 8-position, making it impossible to perform subsequent Ullmann couplings or nucleophilic substitutions required to build ANS-type fluorescent dyes or rigid peri-fused scaffolds [1]. Additionally, the absence of the bulky 8-chloro group removes the critical steric hindrance that dictates the out-of-plane conformation of the sulfonyl group, leading to mismatched reaction kinetics, altered hydrolysis rates, and incompatible binding geometries in downstream pharmaceutical applications . For workflows demanding orthogonal bifunctionalization at the 1- and 8-positions, procurement of the exact 8-chloro derivative is an absolute requirement.

Substitution Risk

8‑Cl derivative
Generic 1‑naphthalenesulfonyl chloride
Hydrolysis rate enhanced by electron‑withdrawing Cl; reaction kinetics and consumption profile may shift.
LogP ~2.06
LogP ~3.2–3.8
Lower lipophilicity alters partitioning in biphasic reactions and may affect biological assay distribution.
Commercial purity 95%
Typically 97–98%
Purity ceiling difference may require additional purification for high‑sensitivity synthetic or analytical steps.

Orthogonal Bifunctional Reactivity for Fluorophore Synthesis

The primary procurement driver for 8-chloronaphthalene-1-sulfonyl chloride is its ability to act as a dual-electrophile. After initial sulfonylation, the 8-chloro position can undergo Cu(0)-catalyzed Ullmann coupling with anilines to yield 1,8-ANS derivatives with coupling efficiencies up to 74% [1]. In contrast, the baseline comparator 1-naphthalenesulfonyl chloride lacks this leaving group entirely, resulting in a 0% yield for any 1,8-disubstituted downstream products.

Evidence Dimension1,8-Disubstitution capability for fluorophore synthesis
Target Compound DataEnables direct synthesis of 1,8-ANS derivatives (up to 74% yield via Cu-catalyzed coupling)
Comparator Or Baseline1-Naphthalenesulfonyl chloride (0% yield of 1,8-disubstituted products)
Quantified DifferenceAbsolute requirement of the 8-chloro leaving group for peri-functionalization
ConditionsMicrowave-assisted Cu(0)-catalyzed Ullmann coupling at 100 °C

It allows buyers to synthesize custom libraries of environmentally sensitive fluorescent probes that cannot be accessed via standard mono-reactive sulfonyl chlorides.

Hydrolysis rate
Class-level inference
4‑Cl analog: 1.69‑fold rate enhancement vs. unsubstituted; 8‑Cl predicted to follow same trend
Reagent consumption accelerated; controlled addition may reduce hydrolysis by‑products.
Direct 8‑Cl kinetic data not yet published; prediction based on Hammett σₚ.

Geometric Compatibility for Intramolecular Peri-Cyclization

The 1,8-substitution pattern of 8-chloronaphthalene-1-sulfonyl chloride places the two reactive centers in close spatial proximity (peri-position). This geometry is mandatory for the intramolecular cyclization required to form 5- or 6-membered peri-fused heterocyclic rings, such as naphthosultams and naphthosultones . The 8-chloronaphthalene-2-sulfonyl chloride isomer has a prohibitive distance (>5 Å) between functional groups, making peri-cyclization physically impossible.

Evidence DimensionIntramolecular peri-cyclization efficiency
Target Compound DataForms stable peri-fused sultam/sultone rings (100% geometric compatibility)
Comparator Or Baseline8-Chloronaphthalene-2-sulfonyl chloride (0% peri-cyclization due to >5 Å functional group separation)
Quantified DifferenceBinary capability (capable vs. incapable) for forming 1,8-fused heterocyclic systems
ConditionsBase-promoted cyclization of intermediate sulfonamides or sulfonates

This exact isomer is essential for the procurement of precursors intended for the manufacture of specialized peri-fused dyes and rigid pharmaceutical scaffolds.

Lipophilicity
Cross-study comparable
LogP 2.06 (8‑Cl) vs. 3.2–3.8 (unsubstituted); ΔLogP ≈ –1.5
Lower octanol‑water partitioning; may improve aqueous compatibility and extraction behavior.
Values from vendor computational predictions; experimental logP not available.

Steric Modulation of Sulfonyl Kinetics (Peri-Effect)

The bulky 8-chloro substituent (van der Waals radius ~1.75 Å) exerts a profound steric 'peri-effect' on the adjacent sulfonyl chloride group, forcing it out of coplanarity with the naphthalene ring . This severe torsional strain increases steric shielding around the sulfur atom, significantly altering the kinetics of nucleophilic attack and reducing the rate of unwanted hydrolysis compared to the unhindered 1-naphthalenesulfonyl chloride.

Evidence DimensionConformational geometry and steric hindrance
Target Compound DataSulfonyl group is forced out-of-plane by the 8-chloro substituent (~1.75 Å van der Waals radius)
Comparator Or Baseline1-Naphthalenesulfonyl chloride (unhindered, allows closer coplanarity)
Quantified DifferencePronounced steric shielding alters the kinetic rate of nucleophilic attack at the sulfonyl sulfur
ConditionsStandard sulfonylation conditions in organic synthesis

The distinct kinetic profile provides enhanced stability of the sulfonyl intermediate during complex, multi-step synthetic workflows.

Purity benchmark
Direct head-to-head
95% (8‑Cl) vs. 97–98% (unsubstituted)
Lower commercial purity ceiling; verify batch COA for high‑sensitivity workflows.
Supplier‑stated HPLC purities; actual lot values may vary.
Synthetic utility
Supporting evidence
Enables C‑8 derivatization after sulfonamide formation; unsubstituted analog cannot introduce C‑8 functionality
Non‑substitutable for SAR exploration at naphthalene C‑8 position.
Qualitative synthetic advantage; quantitative yield comparisons not published.

Synthesis of Environmentally Sensitive Fluorescent Probes

Directly downstream of its orthogonal bifunctional reactivity, this compound is the optimal precursor for manufacturing 1,8-ANS (8-anilinonaphthalene-1-sulfonic acid) derivatives and related sulfonamides. These probes are heavily procured for protein hydrophobic pocket analysis and lipid membrane studies [1].

Manufacturing of Peri-Fused Heterocycles

Due to its strict 1,8-geometric compatibility, this compound is the required starting material for synthesizing naphthosultams and naphthosultones. These rigid, peri-fused scaffolds are critical in medicinal chemistry for developing conformationally restricted drug analogs .

Orthogonal Bifunctional Linker Applications in Bioconjugation

Leveraging the distinct reactivity of the sulfonyl chloride and the 8-chloro group, this compound serves as a robust linker in materials science and bioconjugation. The sulfonyl chloride can rapidly tag an amine, while the sterically protected 8-chloro position is subsequently substituted via transition-metal catalysis to link a second pharmacophore or polymer chain [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinetic resolution of amine mixtures
Hydrolysis rate sensitivity
Anhydrous low‑temperature protocol
C‑8‑functionalized sulfonamide SAR exploration
8‑Cl synthetic handle
Cross‑coupling compatibility
Isotope‑coded derivatization for metabolomics
Chlorine isotope pattern
Reagent pre‑purification yield
Photoactive dye intermediates
Heavy‑atom modulation
Aggregation behavior in buffers

XLogP3

3.8

Wikipedia

1-Naphthalenesulfonyl chloride, 8-chloro-

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